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Compound of Interest

Compound Name: 4-Nitrothiophene-2-carbonitrile

Cat. No.: B186522 Get Quote

This guide provides a detailed spectroscopic comparison of 4-nitrothiophene-2-carbonitrile
and its key precursors, 2-bromo-4-nitrothiophene and 2-cyano-4-nitrothiophene. Aimed at

researchers, scientists, and professionals in drug development, this document outlines the

synthetic pathways and presents available spectroscopic data to aid in the characterization and

differentiation of these thiophene derivatives. While complete experimental spectra for all

compounds are not publicly available, this guide compiles existing data and offers expected

spectral characteristics based on structural analysis.

Synthetic Pathway
The synthesis of 4-nitrothiophene-2-carbonitrile can be approached through a multi-step

process starting from a common precursor, 2-bromothiophene. The proposed synthetic

workflow involves the nitration of 2-bromothiophene to yield 2-bromo-4-nitrothiophene, which

can then undergo cyanation to produce the final product. A related precursor, 2-cyano-4-

nitrothiophene, can be synthesized via the nitration of 2-cyanothiophene.
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Synthetic Pathway to 4-Nitrothiophene-2-carbonitrile and Precursors
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Synthetic pathway from 2-bromothiophene.

Spectroscopic Data Summary
The following table summarizes the available and expected spectroscopic data for 4-
nitrothiophene-2-carbonitrile and its precursors. It is important to note that a complete

experimental dataset for all compounds is not readily available in the public domain.
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e

Molecul
ar
Formula

Molecul
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g/mol )

IR
(cm⁻¹)

¹H NMR
(δ ppm)

¹³C NMR
(δ ppm)

UV-Vis
(λmax,
nm)

2-

Bromothi

ophene

2-

Bromothi

ophene

structure

C₄H₃BrS 163.04

3100 (C-

H,

aromatic)

, 1520,

1430

(C=C,

aromatic)

7.25 (dd,

1H), 7.05

(dd, 1H),

6.95 (dd,

1H)

128.1,

127.5,

123.0,

111.8

~235

2-Bromo-

4-

nitrothiop

hene

C₄H₂BrN

O₂S
208.03

Expected

: 3100

(C-H,

aromatic)

, 1520

(NO₂,

asym),

1340

(NO₂,

sym)

Expected
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doublets

in the

aromatic

region

(7.5-8.5

ppm)

Data not

available

Data not

available

2-Cyano-

4-

nitrothiop

hene

C₅H₂N₂O

₂S
154.15

Expected

: 2230

(C≡N),
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(NO₂,

asym),

1340

(NO₂,
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doublets
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(8.0-9.0

ppm)
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Data not

available
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C₅H₂N₂O

₂S
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(NO₂,
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NMR

spectrum
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region

(8.0-9.0

ppm)

SpectraB

ase but
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a

subscripti

on for full

access.

[1]

Note: Expected values are based on the analysis of functional groups and data from similar

compounds. Experimental verification is required.

Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of these

specific compounds are not consistently available. However, general methodologies for the key

transformations and analytical techniques are provided below.

Synthesis
1. Nitration of 2-Bromothiophene (General Procedure): A solution of 2-bromothiophene in a

solvent such as acetic anhydride is cooled to 0-10°C. A nitrating mixture, typically consisting of

fuming nitric acid in glacial acetic acid or a mixture of concentrated nitric and sulfuric acids, is

added dropwise while maintaining the low temperature. After the addition is complete, the

reaction is stirred for a period at room temperature and then quenched by pouring it onto ice.

The product, 2-bromo-4-nitrothiophene, can be isolated by filtration or extraction and purified

by recrystallization or chromatography.

2. Cyanation of 2-Bromo-4-nitrothiophene (General Procedure): The conversion of an aryl

bromide to a nitrile can be achieved through methods such as the Rosenmund-von Braun

reaction or palladium-catalyzed cyanation.[2] In a typical Rosenmund-von Braun reaction, the

aryl bromide is heated with a stoichiometric amount of copper(I) cyanide in a high-boiling polar

solvent like DMF or pyridine. Palladium-catalyzed methods offer milder conditions and may

utilize potassium cyanide or zinc cyanide as the cyanide source with a palladium catalyst and a

suitable ligand.[3][4][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://dev.spectrabase.com/spectrum/KFBhHkpOvsM
https://en.wikipedia.org/wiki/Cyanation
https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0040-1707218.pdf?issue=10.1055/s-012-54333
https://www.organic-chemistry.org/synthesis/C1C/arenes/cyanations.shtm
https://patents.google.com/patent/US7595417B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Nitration of 2-Cyanothiophene: A procedure for the nitration of 2-cyanothiophene has been

described where a mixture of concentrated sulfuric acid and fuming nitric acid is added

dropwise to a solution of 2-cyanothiophene in concentrated sulfuric acid at 10-15°C.[6] The

reaction mixture is then warmed to room temperature, stirred, and quenched with ice water to

precipitate a mixture of 4-nitro and 5-nitro isomers.[6]

Spectroscopic Analysis
1. Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared

(FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated

Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt

plates. The spectra are usually recorded over a range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on an NMR spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

3. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are obtained using a UV-Vis

spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol,

acetonitrile, or hexane), and the absorbance is measured over a range of approximately 200-

800 nm.

Discussion of Spectroscopic Features
2-Bromothiophene: The IR spectrum shows characteristic peaks for aromatic C-H and C=C

stretching. The ¹H NMR spectrum displays three distinct signals in the aromatic region,

corresponding to the three non-equivalent protons on the thiophene ring.[7][8] The UV-Vis

spectrum exhibits an absorption maximum around 235 nm, which is characteristic of the

thiophene chromophore.

2-Bromo-4-nitrothiophene: The introduction of a nitro group is expected to introduce strong

symmetric and asymmetric stretching bands in the IR spectrum around 1340 cm⁻¹ and 1520

cm⁻¹, respectively. The electron-withdrawing nature of the nitro group would cause a

downfield shift of the remaining two thiophene protons in the ¹H NMR spectrum, which would

appear as two doublets.
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2-Cyano-4-nitrothiophene and 4-Nitrothiophene-2-carbonitrile: The key feature in the IR

spectra of these compounds would be the appearance of a sharp nitrile (C≡N) stretching

vibration around 2230 cm⁻¹. Similar to 2-bromo-4-nitrothiophene, the ¹H NMR spectra would

show two downfield-shifted doublets in the aromatic region due to the strong electron-

withdrawing effects of both the nitro and cyano groups. The ¹³C NMR spectrum of 4-
nitrothiophene-2-carbonitrile is available through SpectraBase, which would provide

definitive chemical shift data for this compound.[1] The introduction of the cyano and nitro

groups, which are both chromophores, is expected to shift the UV-Vis absorption maximum

to a longer wavelength compared to 2-bromothiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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